4-(naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-2-5-9-18(14)21-20-22-19(13-23-20)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHNLTFGFLLUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Naphthalene and o-Tolyl Groups: The naphthalene and o-tolyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate naphthalene and o-tolyl derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 4-(naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine:
Pharmaceutical Development
- This compound may be a lead compound for developing anticancer drugs.
- Thiazole derivatives, in general, possess a wide range of biological activities, making them good candidates for pharmaceutical applications .
- 2-aminothiazole scaffold has emerged as a promising structure in medicinal chemistry and drug discovery research .
Antimicrobial Agents
Thiazole derivatives have been recognized for their potential as antimicrobial agents :
- Thiazole derivatives are being explored in the design and development of antimicrobial agents to combat the growth of bacterial resistance, especially against multidrug-resistant strains . These strains include Staphylococcus aureus, Enterococcus sp., Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloeacae, and Candida sp. .
- Several studies have reported the synthesis and evaluation of thiazole derivatives for their antibacterial and antifungal activities . Some compounds have shown promising activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains .
- Some N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives exhibited good antibacterial activity against all tested species, being twice as potent as spectinomycin against Gram-positive bacteria S. aureus and E. faecalis . The highest activity was achieved for one compound against both Gram-positive bacteria and fungal species, even surpassing the reference antifungal drug fluconazole .
Antiproliferative Activity
Some synthesized 2-amino-4-phenylthiazole derivatives displayed remarkable antiproliferative activity against four tested cancer cell lines :
- One compound demonstrated a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells, with low toxicity to pseudo-normal cells .
- Other synthesized derivatives were evaluated against sensitive and resistant cell lines of melanoma, leukemia, and pancreatic cancer cells, and all tested compounds exhibited activity .
Mechanism of Action
The mechanism of action of 4-(naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazol-2-amine Derivatives
Structural and Physical Properties
Key differences arise from substituents on the thiazole ring and the amine-attached aryl groups. Below is a comparison of physical and spectral
Key Observations :
- Aromatic Substituents : Naphthalene derivatives (e.g., 4-(naphthalen-2-yl) and 4-(6-methoxynaphthalen-2-yl)) exhibit broader aromatic proton signals (δ 7.2–8.5 ppm) compared to phenyl-substituted analogs (δ 7.1–7.8 ppm) due to extended conjugation .
- Steric Effects : The o-tolyl group in the target compound introduces a methyl group at the ortho position, likely reducing rotational freedom and enhancing planarity for π-π stacking .
- Electron-Withdrawing Groups : Nitro- and bromo-substituted derivatives show higher melting points (e.g., 286°C for 4-(4-nitrophenyl)thiazol-2-amine) due to increased dipole interactions .
Comparison with Other Derivatives :
- 4-(4-Nitrophenyl)thiazol-2-amine: Synthesized via cyclization of p-nitroacetophenone and thiourea in ethanol (94% yield) .
- 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine : Prepared from 2-bromo-1-(6-methoxynaphthalen-2-yl)ethan-1-one and thiourea (72–95% yield) .
- N-Benzylidene Derivatives : Electrophilic substitution with tosyl or benzenesulfonyl groups yields sulfonamide analogs (e.g., 11a-b in ).
Structure-Activity Relationships :
Biological Activity
4-(Naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine is an organic compound that belongs to the thiazole family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring with naphthalene and o-tolyl substituents. The synthesis typically involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides to form the thiazole ring. Subsequent coupling reactions, such as Suzuki or Heck coupling, are employed to attach the naphthalene and o-tolyl groups.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : The compound has shown effectiveness against gram-negative bacteria, indicating potential as an antimicrobial agent .
- Antiproliferative Effects : Research indicates that derivatives of thiazole compounds, including this one, can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, related compounds have demonstrated significant antiproliferative activity in human cancer cell lines .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may modulate biological pathways through binding interactions that disrupt cellular functions, particularly in cancer cells by inhibiting microtubule dynamics .
Table 1: Biological Activities of Thiazole Derivatives
| Compound | Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 10s | Antiproliferative | Tubulin | 0.79 ± 0.02 | |
| 4a | Antimicrobial | S. aureus | 0.22 - 0.25 | |
| 17d | CETP Inhibition | CETP | 9.03 ± 0.21 |
Case Study: Antiproliferative Activity
In a study focusing on N,4-diaryl-1,3-thiazole-2-amines, a related compound (10s) exhibited strong inhibition of tubulin polymerization and induced G2/M phase arrest in SGC-7901 cells. This suggests that similar derivatives could be explored for cancer therapy .
Potential Applications
Given its biological activities, this compound could have applications in:
- Pharmaceutical Development : As a lead compound for developing anticancer drugs.
- Antimicrobial Agents : Potential use in treating infections caused by resistant bacterial strains.
- Biochemical Probes : For studying microtubule dynamics and related cellular processes.
Q & A
What are the common synthetic routes for preparing 4-(naphthalen-2-yl)-N-(o-tolyl)thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves cyclization reactions between ketones (e.g., 2-acetylnaphthalene) and thiourea derivatives, followed by electrophilic substitutions or coupling reactions. For example, cyclization of p-nitro acetophenone with thiourea in ethanol under reflux (10 hours) yields thiazole intermediates with ~94% efficiency . Electrophilic substitutions (e.g., sulfonylation) can introduce N-substituents like o-tolyl groups. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution reactivity.
- Catalysts : Pyridine or lutidine aids in deprotonation during coupling reactions .
- Temperature control : Reflux conditions (70–80°C) improve cyclization kinetics .
How can researchers resolve contradictions in NMR data when confirming the structure of thiazole derivatives like this compound?
Advanced Research Question
Structural ambiguities, such as tautomerism or regiochemical assignments, can arise in NMR analysis. Methodological approaches include:
- 2D NMR techniques : HSQC and HMBC correlations differentiate between NH protons and aromatic signals, clarifying substitution patterns .
- X-ray crystallography : Single-crystal analysis provides definitive proof of regiochemistry, as demonstrated for similar N-arylthiazoles .
- Computational validation : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-validate experimental data .
What experimental and computational methods are recommended to study the tautomeric behavior of N-arylthiazol-2-amine derivatives?
Advanced Research Question
Thiazole-amine derivatives exhibit dynamic tautomerism, where the NH proton may shift between the thiazole nitrogen and aryl substituents. Key methodologies include:
- Variable-temperature NMR : Monitors proton exchange rates to identify tautomeric equilibria .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) highlight exchangeable protons.
- Quantum chemical calculations : MP2 or CCSD(T) methods assess relative energies of tautomers and predict dominant forms .
How can researchers design analogs of this compound to enhance biological activity, and what structural parameters should be prioritized?
Advanced Research Question
Structure-activity relationship (SAR) studies focus on:
- Electron-withdrawing/donating groups : Nitro or methoxy substituents on the aryl ring modulate electron density, affecting binding to targets like MMPs or bacterial enzymes .
- Heterocyclic substitutions : Introducing triazole or morpholine rings improves solubility and pharmacokinetics .
- Molecular docking : AutoDock or Glide predicts interactions with biological targets (e.g., FabH enzymes) to guide analog design .
What protocols are used to evaluate the antimicrobial efficacy of this compound derivatives, and how can MIC values be interpreted?
Basic Research Question
Standardized assays include:
- Disk diffusion : Measures inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) in 96-well plates using MH broth. MIC ≤ 16 µg/mL indicates potent activity .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects over 24 hours.
How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Advanced Research Question
DFT simulations (e.g., using B3LYP hybrid functionals) provide insights into:
- HOMO-LUMO gaps : Predicts charge transfer behavior and redox stability .
- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for reaction planning .
- Thermochemical data : Calculates bond dissociation energies (BDEs) to assess stability under synthetic conditions .
What strategies are effective in scaling up the synthesis of this compound while maintaining purity?
Basic Research Question
Key considerations for scale-up:
- Purification : Flash chromatography (hexane/EtOAc gradients) removes byproducts .
- Green chemistry : Water-mediated reactions reduce solvent waste .
- In-line analytics : HPLC-MS monitors reaction progress to minimize impurities .
How do steric and electronic effects of the o-tolyl group influence the biological and physicochemical properties of this compound?
Advanced Research Question
The o-tolyl group (ortho-methyl substitution):
- Steric hindrance : Reduces rotational freedom, stabilizing bioactive conformations .
- Electron donation : Methyl groups increase electron density on the thiazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites .
- LogP modulation : Hydrophobicity improves membrane permeability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
